

pimasertib first-in-human study NCT00982865

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Compound Focus: Pimasertib

CAS No.: 1236699-92-5

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Core Study Design & Outcomes

Aspect	Details
Objective	Determine maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of pimasertib [1].
Patient Population	180 patients with advanced solid tumors [1].
Dosing Schedules	Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; Continuous qd; Continuous twice daily (bid) [1].
Maximum Tolerated Dose (MTD)	Varied by schedule. For continuous twice-daily dosing, the MTD was 75 mg bid [1].
Recommended Phase II Dose (RP2D)	60 mg twice daily (continuous bid regimen) [1].
Common Drug-Related Adverse Events	Diarrhea, skin rash/acneiform dermatitis, ocular disorders (e.g., serous retinal detachment), asthenia/fatigue, peripheral edema [1].
Dose-Limiting Toxicities (DLTs)	Primarily at doses ≥ 120 mg/day; included skin rash and ocular events [1].

Aspect	Details
Key Pharmacokinetic Findings	Median time to max concentration (T~max~): 1.5 hours ; Apparent terminal half-life : ~5 hours (qd schedules) [1].
Key Pharmacodynamic Findings	Decreased ERK phosphorylation within 2 hours of administration, sustained for up to 8 hours at higher doses and prolonged with bid dosing [1].

Detailed Experimental Protocols

The trial employed standard Phase I methodologies to evaluate **pimasertib**'s safety and biological activity [1].

- **Dose Escalation & DLT Evaluation:** A classic **3 + 3 dose-escalation design** was used. The **MTD** was defined as the highest dose at which **fewer than 33% of patients experienced a DLT** during the first 21-day cycle. DLTs were adverse events primarily at doses ≥ 120 mg/day, mainly consisting of **skin rash/acneiform dermatitis and ocular events** such as serous retinal detachment [1].
- **Pharmacokinetic (PK) Assessments:** Blood samples were collected from patients at various time points after dosing. Analysis determined key parameters including the **maximum plasma concentration (C~max~)**, **time to C~max~ (T~max~)**, and the **area under the concentration-time curve (AUC)**. The short half-life of ~5 hours supported a twice-daily dosing regimen to maintain target coverage [1].
- **Pharmacodynamic (PD) Assessments:** The inhibitory effect of **pimasertib** on its target pathway was measured by evaluating **phosphorylation of ERK (pERK)** in peripheral blood mononuclear cells (PBMCs). This provided proof of mechanism by showing the drug successfully engaged its target [1].

Subsequent Pharmacokinetic & Metabolic Profile

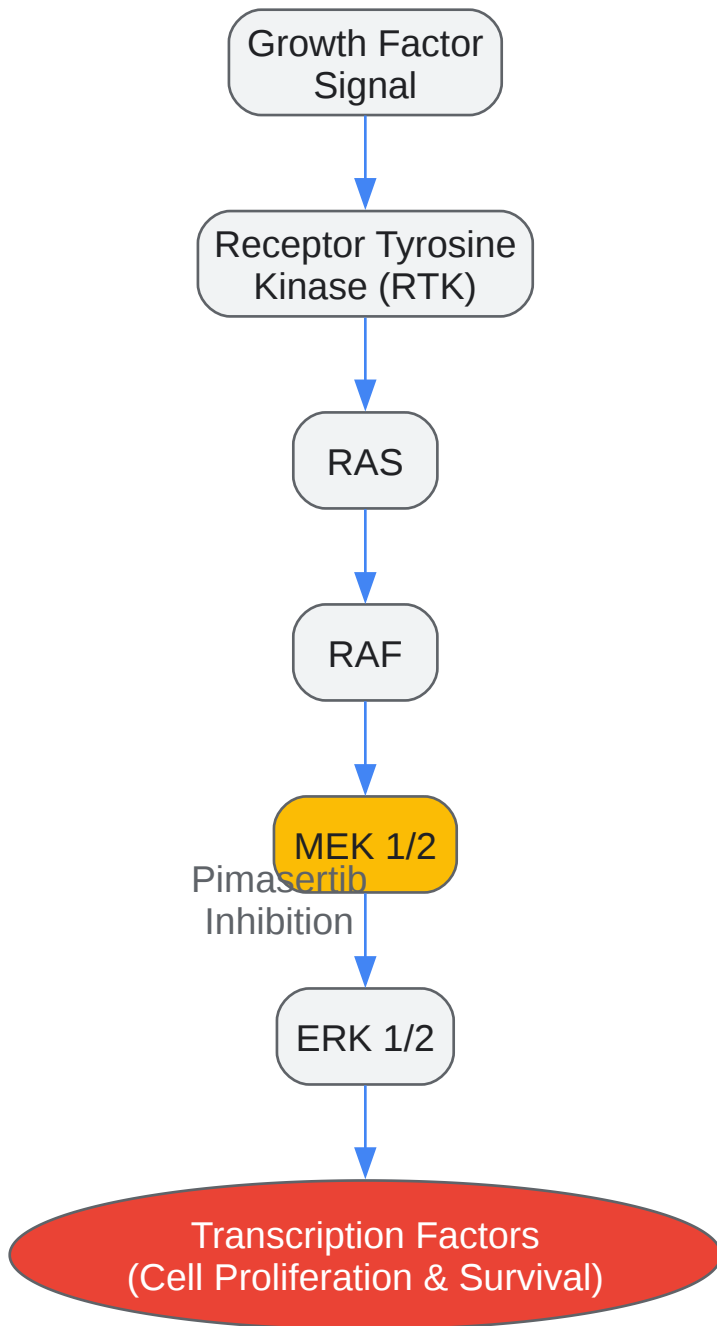
A separate mass-balance study provided deeper insight into **pimasertib**'s properties in cancer patients [2].

Parameter	Finding
Absolute Bioavailability	73% [2]

Parameter	Finding
Apparent Total Body Clearance	45.7 L/h (geometric coefficient of variation: 47.2%) [2]
Volume of Distribution	229 L [2]
Recovery of Radioactive Dose	85.1% of the administered dose was recovered in excreta [2]
Primary Excretion Routes	Urine (52.8%) and faeces (30.7%) [2]
Major Circulating Metabolites	Carboxylic acid metabolite (M445) and a novel phosphoethanolamine conjugate (M554) [2]

Pimasertib's Mechanism of Action

The following diagram illustrates the signaling pathway targeted by **pimasertib**.



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Pimasertib is a selective, **ATP non-competitive inhibitor of MEK1 and MEK2**, key components in the Ras/Raf/MEK/ERK (MAPK) pathway [1]. By binding to MEK1/2, **pimasertib** prevents the phosphorylation and activation of downstream ERK1/2, disrupting the transmission of signals that drive cancer cell proliferation and survival [1].

Clinical Implications and Subsequent Development

The NCT00982865 trial established a foundation for **pimasertib**'s further clinical evaluation.

- **Rationale for Combination Therapy:** Preclinical and clinical evidence suggests that inhibiting the MAPK pathway can lead to compensatory activation of the PI3K/mTOR pathway, causing resistance [3] [4]. This provided a strong rationale for combining **pimasertib** with other targeted agents.
- **Ongoing Clinical Programs:** Based on the first-in-human data, **pimasertib** moved into multiple combination studies. A notable ongoing investigation is the **FIRELIGHT-1 trial (NCT04985604)**, where **pimasertib** is being evaluated in combination with tovorafenib, a pan-RAF inhibitor, in adolescents and adults with RAF-altered solid tumors [5].

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To cite this document: Smolecule. [pimasertib first-in-human study NCT00982865]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548766#pimasertib-first-in-human-study-nct00982865]

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